Sucrose laurate Sucrose laurate Dodecanoyl D-sucrose is a nonionic surfactant. It is active against B. cereus, B. subtilis, S. aureus, E. coli, and S. typhimurium in a disc diffusion assay when used at a concentration of 255 mM. Transcutaneous immunization of mice with dodecanoyl D-sucrose-coated ovalbumin increases serum IgG levels by 5-fold compared to immunization with uncoated ovalbumin. Topical administration of a dodecanoyl D-sucrose hydrogel (15% v/v) containing estradiol increases serum estradiol levels in rabbits compared to an ethanol-containing hydrogel. Dodecanoyl D-sucrose has been used to prepare stable foams in aqueous solutions, as well as oil-in-water emulsions.

Brand Name: Vulcanchem
CAS No.: 25339-99-5
VCID: VC21347862
InChI: InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1
SMILES: CCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO
Molecular Formula: C24H46O13
Molecular Weight: 542.6 g/mol

Sucrose laurate

CAS No.: 25339-99-5

Cat. No.: VC21347862

Molecular Formula: C24H46O13

Molecular Weight: 542.6 g/mol

* For research use only. Not for human or veterinary use.

Sucrose laurate - 25339-99-5

Specification

CAS No. 25339-99-5
Molecular Formula C24H46O13
Molecular Weight 542.6 g/mol
IUPAC Name 2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid
Standard InChI InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1
Standard InChI Key PVVVEHXCVQRLOC-NSIFZURYSA-N
Isomeric SMILES CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O
SMILES CCCCCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO
Canonical SMILES CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Introduction

Production Methods and Characterization

Two-Stage Production Process

Recent research has developed a promising two-stage process for sucrose monolaurate production with high productivity and selectivity. In the first stage, lauric acid is converted into methyl laurate via esterification, followed by transesterification of methyl laurate into sucrose ester in the second stage .

In experimental studies, researchers achieved 98 wt% yield (99% purity) of methyl laurate under optimal conditions: temperature of 110°C, residence time of 5 minutes, and feed concentration of 94 g/L using Amberlyst 15 as a catalyst. The process demonstrated high catalytic stability over a time-on-stream of 30 hours .

The second stage of this process achieved 95% selectivity of sucrose monolaurate (33% of sucrose ester yield), confirming the efficacy of this production method .

Chemical Characterization

Table 1: Chemical Analysis of Sucrose Monolaurate Manufacturing Lots

Specification ParameterSpecificationManufacturing Lot MT09L001Manufacturing Lot MT10A001Manufacturing Lot MTA10002
Assay (%)> 8094.594.993.1
Monoester content (% of total esters)-92.194.394.0
Diester content (% of total esters)-7.95.76.0
Fatty acidPositivePositivePositivePositive
SugarsPositivePositivePositivePositive
Acid value< 60.350.720.85
Free sucrose (%)< 51.920.931.65
Sulfated ash (%)< 20.60.60.6
Arsenic (mg/kg)< 0.3< 2< 2< 2
Lead (mg/kg)< 2< 2< 2< 2
Dimethylsulfoxide (mg/kg)< 2< 2< 2< 2
Isobutanol (mg/kg)< 10< 10< 10< 10

Data sourced from chemical analysis of manufacturing lots

Physiochemical Properties and Mechanisms of Action

Surfactant Properties

Sucrose laurate functions as a non-ionic surfactant, reducing surface tension between liquids and improving the solubility of poorly water-soluble substances. This property is particularly valuable in pharmaceutical formulations where it enhances the bioavailability of drugs with limited water solubility.

The compound possesses a hydrophilic-lipophilic balance (HLB) that makes it effective as an emulsifier, keeping oil-based and water-based substances mixed together. In food applications, this typically means preventing colors, added nutrients, and flavors in clear beverages from separating from the liquid .

Membrane Interaction and Permeation Enhancement

Research has revealed that sucrose laurate can enhance permeation across biological membranes through multiple mechanisms. Studies using Caco-2 monolayers, isolated rat intestinal tissue, and in vivo rat models have demonstrated that sucrose laurate acts primarily through plasma membrane perturbation, which leads to tight junction openings and predominant paracellular flux .

At a concentration of 1 mM, sucrose laurate was shown to increase the apparent permeability coefficient of [14C]-mannitol and reduce transepithelial electrical resistance (TEER) across Caco-2 monolayers. It altered the expression of the tight junction protein ZO-1, increased plasma membrane potential, and decreased mitochondrial membrane potential in these cells .

In rat colonic tissue, concentration-dependent increases in paracellular marker fluxes and TEER reductions were observed, with 5 mM being the key concentration. While some histological perturbation was noted, the tissue retained its ion transport capacity .

Applications in Various Industries

Oral Drug Delivery

Sucrose laurate has shown significant potential in enhancing oral delivery of both small molecules and macromolecules, including peptides and proteins. In rat jejunal and colonic instillations, 50 and 100 mM sucrose laurate co-administered with insulin induced blood glucose reductions and achieved relative bioavailability values of 2.4% and 8.9%, respectively. This performance was comparable to sodium caprate, which is considered a gold standard permeation enhancer .

The ability of sucrose laurate to enhance drug absorption across intestinal membranes makes it particularly valuable for improving the bioavailability of poorly absorbed drugs .

Transdermal Drug Delivery

Sucrose laurate has also been investigated for its potential in transdermal drug delivery systems. Research has shown that it can be formulated in hydrogels as a suitable transdermal penetration enhancer for estradiol in rabbits . This application leverages its ability to interact with biological membranes and enhance permeation.

Food Industry Applications

Sucrose laurate has been approved for use in various food applications. The following table outlines food uses and corresponding use levels:

Table 2: Food Uses and Use Levels for Sucrose Mono Esters Including Sucrose Laurate

Food CategoryFood UseUse Level (mg/kg)
Dairy products and analoguesMilk (plain)75
Dairy products and analoguesButtermilk (plain)75
Beverages, excluding dairy productsTable waters and soda water220
Beverages, excluding dairy productsFruit Juice220
Beverages, excluding dairy productsWater-based flavored drinks220
Beverages, excluding dairy productsCarbonated water-based flavored drinks195
Beverages, excluding dairy productsNoncarbonated water-based flavored drinks50
Beverages, excluding dairy productsDistilled spiritous beverages (>15% alcohol)25

Data sourced from food uses analysis

Cosmetic Applications

In cosmetic formulations, sucrose laurate is utilized as an emulsifier and mild surfactant. It has demonstrated skin-caring qualities and is well tolerated by people with sensitive skin, making it suitable for a wide range of personal care products . Its natural origin and low toxicity further enhance its appeal in this industry.

Current Research and Future Directions

Recent Research Findings

Recent research on sucrose laurate has focused on several key areas:

  • Optimization of production methods, such as the two-stage process described earlier, which achieves high selectivity and yield .

  • Detailed investigation of its mechanism of action as a permeation enhancer, including its effects on tight junctions, plasma membrane potential, and paracellular transport .

  • Evaluation of its potential in novel drug delivery systems, including its application in emulsion-based formulations and hydrogels .

Future Research Directions

Despite the progress in understanding sucrose laurate's properties and applications, several areas require further investigation:

  • Further elucidation of the precise mechanisms by which sucrose laurate enhances drug absorption and permeation across different biological barriers.

  • Additional clinical trials to confirm the long-term safety and efficacy of sucrose laurate in various pharmaceutical applications.

  • Development of optimized formulation strategies that maximize the benefits of sucrose laurate while minimizing potential cytotoxicity.

  • Exploration of synergistic effects when combining sucrose laurate with other excipients or delivery technologies.

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